N-(2,3-dimethylcyclohexyl)-2,6-difluorobenzamide
Overview
Description
N-(2,3-Dimethylcyclohexyl)-2,6-difluorobenzamide is an organic compound characterized by the presence of a cyclohexane ring substituted with two methyl groups and a benzamide moiety substituted with two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dimethylcyclohexyl)-2,6-difluorobenzamide typically involves the following steps:
Formation of the Cyclohexyl Intermediate: The starting material, 2,3-dimethylcyclohexanol, is subjected to a dehydration reaction to form 2,3-dimethylcyclohexene.
Addition of the Benzamide Group: The cyclohexene intermediate undergoes a Friedel-Crafts acylation reaction with 2,6-difluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form the desired benzamide compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the cyclohexyl ring, leading to the formation of ketones or carboxylic acids.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, targeting the amide group to form the corresponding amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of 2,3-dimethylcyclohexanone or 2,3-dimethylcyclohexanoic acid.
Reduction: Formation of N-(2,3-dimethylcyclohexyl)-2,6-difluoroaniline.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(2,3-Dimethylcyclohexyl)-2,6-difluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylcyclohexyl)-2,6-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable compound in drug design and development.
Comparison with Similar Compounds
- N-(2,3-Dimethylcyclohexyl)-2,4-difluorobenzamide
- N-(2,3-Dimethylcyclohexyl)-2,6-dichlorobenzamide
- N-(2,3-Dimethylcyclohexyl)-2,6-dibromobenzamide
Comparison: N-(2,3-Dimethylcyclohexyl)-2,6-difluorobenzamide is unique due to the presence of fluorine atoms, which impart distinct electronic properties and influence its reactivity and binding interactions. Compared to its chlorinated or brominated analogs, the difluorinated compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a subject of interest in medicinal chemistry.
Properties
IUPAC Name |
N-(2,3-dimethylcyclohexyl)-2,6-difluorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2NO/c1-9-5-3-8-13(10(9)2)18-15(19)14-11(16)6-4-7-12(14)17/h4,6-7,9-10,13H,3,5,8H2,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNURWWVENGVGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1C)NC(=O)C2=C(C=CC=C2F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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